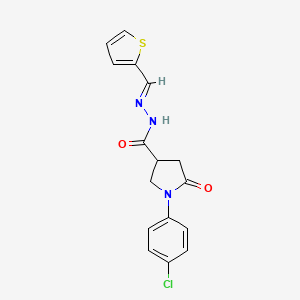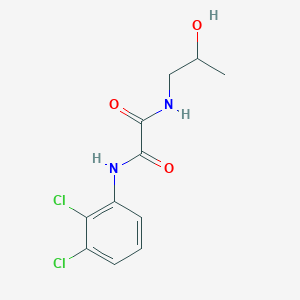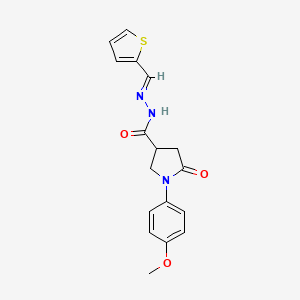![molecular formula C16H15NO3 B3909866 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione CAS No. 6056-56-0](/img/structure/B3909866.png)
2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione
Übersicht
Beschreibung
2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione is a compound belonging to the isoquinoline-1,3-dione family.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the 3-methoxy-propyl group . The reaction conditions often include heating and the use of solvents such as toluene .
Industrial Production Methods
Green chemistry principles, such as solventless reactions, may also be employed to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest it may influence dopamine receptors and other signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Shares the core structure but lacks the 3-methoxy-propyl group.
N-isoindoline-1,3-diones: These compounds have similar reactivity and applications but differ in their substitution patterns.
Uniqueness
2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-10-4-9-17-15(18)12-7-2-5-11-6-3-8-13(14(11)12)16(17)19/h2-3,5-8H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUKSEOGAOFHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389928 | |
| Record name | 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-56-0 | |
| Record name | 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![5-(2,5-dimethylbenzoyl)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3909788.png)

![N-[2-(2-thienyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909803.png)

![N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3909822.png)
![2-({5-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B3909825.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B3909829.png)
![N-[(E)-3-(3-chloroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3909840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3909848.png)
![N'-[(E)-(4-methylphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B3909853.png)
![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3909871.png)
![3,4-dimethoxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3909878.png)

